molecular formula C10H10O2 B12324211 5-(Hex-2-yn-1-ylidene)furan-2(5h)-one

5-(Hex-2-yn-1-ylidene)furan-2(5h)-one

Cat. No.: B12324211
M. Wt: 162.18 g/mol
InChI Key: PHUPYFCPQIPDNQ-RMKNXTFCSA-N
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Description

(Z)-Lachnophyllum lactone is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters formed from hydroxy acids. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Lachnophyllum lactone can be achieved through several methods. One common approach involves the oxidative lactonization of diols. For instance, using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in the presence of PhI(OAc)2 (iodobenzene diacetate) can efficiently convert 1,6- and 1,7-diols into seven- and eight-membered lactones . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of lactones, including (Z)-Lachnophyllum lactone, often involves the use of organometallic reagents or catalysts. Processes such as carbonylation, carboxylation, and hydroacylation are employed to control and direct the efficiency and selectivity of lactone ring formation . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-Lachnophyllum lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.

    Substitution: Substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions typically involve moderate temperatures and specific pH levels to ensure optimal reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative lactonization of diols results in the formation of medium-sized lactones, while reduction reactions yield hydroxy acids.

Scientific Research Applications

(Z)-Lachnophyllum lactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-Lachnophyllum lactone involves its interaction with specific molecular targets and pathwaysThis interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (Z)-Lachnophyllum lactone include other lactones such as:

Uniqueness

What sets (Z)-Lachnophyllum lactone apart from these similar compounds is its unique chemical structure and specific biological activities

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(5E)-5-hex-2-ynylidenefuran-2-one

InChI

InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6+

InChI Key

PHUPYFCPQIPDNQ-RMKNXTFCSA-N

Isomeric SMILES

CCCC#C/C=C/1\C=CC(=O)O1

Canonical SMILES

CCCC#CC=C1C=CC(=O)O1

Origin of Product

United States

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